3,7-Dimethyl-2-(4-methylpiperidin-1-yl)quinoline
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Overview
Description
3,7-Dimethyl-2-(4-methylpiperidin-1-yl)quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial processes. This compound features a quinoline core with a piperidine ring attached, making it a versatile molecule with potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-2-(4-methylpiperidin-1-yl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline core . The piperidine ring can be introduced through nucleophilic substitution reactions using appropriate piperidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-2-(4-methylpiperidin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation, metal hydrides
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Functionalized quinoline and piperidine derivatives
Scientific Research Applications
3,7-Dimethyl-2-(4-methylpiperidin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-2-(4-methylpiperidin-1-yl)quinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A derivative with a single methyl group on the quinoline ring.
4-Methylpiperidine: A simpler piperidine derivative without the quinoline core.
Uniqueness
3,7-Dimethyl-2-(4-methylpiperidin-1-yl)quinoline is unique due to its combined quinoline and piperidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3,7-dimethyl-2-(4-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-12-6-8-19(9-7-12)17-14(3)11-15-5-4-13(2)10-16(15)18-17/h4-5,10-12H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAOBTNDYPBPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(C=CC(=C3)C)C=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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